Pyrrocidine A

Cytotoxicity Apoptosis Cancer Research

Fungal metabolite researchers face unreliable sourcing for structurally complex polyketide antibiotics. Pyrrocidine A (CAS 428439-24-1) provides a validated, high-purity solution for antibiotic discovery and anticancer lead optimization. • Sub-μM cytotoxicity: HL-60 IC50 0.12 μM; K562 0.45 μM; LNCaP 0.48 μM; 70-fold more potent than pyrrocidine B via caspase-mediated apoptosis. • Gram-positive antibacterial activity including drug-resistant strains; MIC ≤10 µg/mL against F. verticillioides via FvZBD1 targeting. • ≥98% purity with full analytical documentation; stable at ambient shipping conditions.

Molecular Formula C31H37NO4
Molecular Weight 487.6 g/mol
Cat. No. B1247289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrocidine A
Synonymspyrrocidine A
Molecular FormulaC31H37NO4
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCC1CC(C2C3C4C(C(C=C(C4C2(C1)C)C)C=C)C(=O)C5=CC(CC6=CC=C(O3)C=C6)(NC5=O)O)C
InChIInChI=1S/C31H37NO4/c1-6-20-12-18(4)25-24-23(20)27(33)22-15-31(35,32-29(22)34)14-19-7-9-21(10-8-19)36-28(24)26-17(3)11-16(2)13-30(25,26)5/h6-10,12,15-17,20,23-26,28,35H,1,11,13-14H2,2-5H3,(H,32,34)/t16-,17+,20-,23+,24-,25+,26+,28+,30+,31-/m1/s1
InChIKeyKXMGXXHZDLJDBH-UHLMFRFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrocidine A: Macrocyclic Antibiotic Profile


Pyrrocidine A is a polyketide-amino acid-derived antibiotic featuring a rare 13-membered macrocyclic alkaloid structure containing an α,β-unsaturated carbonyl moiety [1]. Originally isolated from the fermentation broth of the filamentous fungus LL-Cyan426, it is also produced by endophytic fungi including Acremonium zeae and Sarocladium zeae [2]. Pyrrocidine A belongs to the hirsutellone-family of fungal cyclophanes and exhibits potent activity against Gram-positive bacteria, including drug-resistant strains, as well as significant antifungal and cytotoxic properties [1][3].

Pyrrocidine A: Why Analogs Cannot Substitute


Within the pyrrocidine/hirsutellone family, minor structural variations produce profound differences in biological activity, precluding simple interchange. Pyrrocidine A contains an α,β-unsaturated carbonyl group that acts as a Michael acceptor, enabling covalent interaction with cellular nucleophiles—a feature absent in pyrrocidine B [1]. This single structural distinction underlies the 70-fold differential in cytotoxicity against HL60 cells [1]. Furthermore, pyrrocidine A and B exhibit divergent target specificity in Fusarium verticillioides, with pyrrocidine A preferentially acting through FvZBD1 while pyrrocidine B predominantly affects FvABC3 [2]. Derivative modifications, such as 19-O-methylation, further alter activity profiles relative to the parent compound [3]. Consequently, procurement decisions must be guided by compound-specific activity data rather than class-level assumptions.

Pyrrocidine A: Comparative Evidence


Cytotoxicity in HL60 Cells vs. Pyrrocidine B

Pyrrocidine A demonstrates 70-fold higher cytotoxic potency than pyrrocidine B against human acute promyelocytic leukemia HL60 cells. This differential is directly attributable to the α,β-unsaturated carbonyl group present in pyrrocidine A but absent in pyrrocidine B, which enables Michael addition-mediated covalent binding to cellular thiols and subsequent caspase activation [1].

Cytotoxicity Apoptosis Cancer Research

Antifungal Activity: F. verticillioides vs. Pyrrocidine B

In conidia-based in vitro assays against the mycotoxigenic maize pathogen Fusarium verticillioides, pyrrocidine A exhibits significantly greater antifungal activity than pyrrocidine B [1][2]. Pyrrocidine A demonstrates an MIC of ≤10 µg/mL against F. verticillioides, whereas pyrrocidine B shows substantially weaker activity (MIC >100 µg/mL) under comparable assay conditions [1].

Antifungal Agricultural Microbiology Mycotoxin Control

Target Specificity: FvZBD1 vs. FvABC3 in F. verticillioides

Genetic knockout studies reveal that pyrrocidine A and B operate through distinct molecular targets in Fusarium verticillioides. Pyrrocidine A functions predominantly through FvZBD1 (FVEG_00314), a gene adjacent to the fumonisin biosynthetic cluster whose deletion confers partial tolerance specifically to pyrrocidine A. In contrast, the ΔFvABC3 (FVEG_11089) mutant exhibits hypersensitivity that is particularly pronounced toward pyrrocidine B [1]. This target divergence underpins the synergistic interaction observed when the two compounds are combined.

Target Specificity Mechanism of Action Fungal Genetics

Cytotoxicity Across Multiple Cancer Lines

Pyrrocidine A demonstrates potent and broad cytotoxicity across diverse human cancer cell lines. JFCR39 human cancer cell panel screening revealed that pyrrocidine A inhibits the growth of various cancer cell lines through a mechanism distinct from other clinical anticancer drugs [1]. Specific IC50 values include 0.12 μM against HL-60 (promyelocytic leukemia), 0.45 μM against K562 (chronic myelogenous leukemia), 0.48 μM against LNCaP (prostate carcinoma), and 1.7 μM against A2780 (ovarian carcinoma) [1][2].

Anticancer Cytotoxicity Screening Lead Discovery

Antibacterial Potency vs. 19-O-Methyl-Pyrrocidine B

While direct head-to-head antibacterial MIC data for pyrrocidine A against Staphylococcus aureus are limited in the public literature, class-level inference indicates that the α,β-unsaturated carbonyl-containing scaffold of pyrrocidine A confers superior antibacterial activity relative to O-methylated derivatives. The semisynthetic derivative 19-O-methyl-pyrrocidine B exhibits only moderate antibacterial activity against S. aureus ATCC25923 and ATCC700699 with MIC values of 50 μM and 25 μM, respectively [1]. Given the 70-fold cytotoxicity enhancement conferred by the α,β-unsaturated carbonyl group in pyrrocidine A relative to pyrrocidine B [2], pyrrocidine A is anticipated to exhibit substantially greater antibacterial potency than 19-O-methylated congeners.

Antibacterial Structure-Activity Relationship Gram-positive

Pyrrocidine A: Validated Research Applications


Apoptosis via Michael Addition in Cancer Research

Pyrrocidine A is optimally suited for anticancer lead discovery programs requiring compounds that induce caspase-mediated apoptosis through covalent Michael addition to cellular thiols. With a 70-fold potency advantage over pyrrocidine B in HL60 cells [1] and sub-micromolar IC50 values across multiple cancer cell lines including HL-60 (0.12 μM), K562 (0.45 μM), and LNCaP (0.48 μM) [1], pyrrocidine A provides a validated scaffold for structure-activity relationship studies and mechanism-of-action investigations distinct from conventional chemotherapeutics.

F. verticillioides & Fumonisin Control

Pyrrocidine A is validated for agricultural research applications targeting Fusarium verticillioides, a mycotoxigenic pathogen of maize. With an MIC of ≤10 µg/mL against F. verticillioides conidia—at least 10-fold more potent than pyrrocidine B [2]—and specific activity through the FvZBD1 target [3], pyrrocidine A serves as a critical tool compound for studying fumonisin biosynthesis suppression and developing endophyte-based biocontrol strategies in maize cropping systems.

Inhibition of Gram-Positive Pathogens

Pyrrocidine A demonstrates potent in vitro activity against Gram-positive bacteria, including drug-resistant strains [4]. For researchers investigating novel antibiotic scaffolds against resistant pathogens, pyrrocidine A offers a structurally distinct 13-membered macrocyclic framework not represented among conventional antibiotic classes. Its activity against Clavibacter michiganense subsp. nebraskense [2] further supports agricultural antibacterial research applications.

FvZBD1-Mediated Regulation of Fungal Growth

For investigators studying fungal gene regulation and secondary metabolism, pyrrocidine A serves as a validated probe for FvZBD1-dependent pathways. Deletion of FvZBD1 results in >30-fold increases in fumonisin FB1 production [3], and pyrrocidine A specifically acts through this target to suppress fumonisin biosynthesis [3]. Pyrrocidine B, which preferentially targets FvABC3 [3], cannot substitute for these specific mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrocidine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.